4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]
Description
4'-Methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane] is a spirocyclic compound featuring a benzoxazine moiety fused to a cyclohexane ring. This structure serves as a critical intermediate in medicinal chemistry, particularly in synthesizing poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors . The spiro junction between the benzoxazine and cyclohexane rings introduces conformational rigidity, which can enhance binding specificity in biological systems.
Properties
IUPAC Name |
4'-methylspiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-11-6-8-14(9-7-11)15-13-5-3-2-4-12(13)10-16-14/h2-5,11,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDLFIVMZPRCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)NC3=CC=CC=C3CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] typically involves a multi-step process. One common method is the cyclodehydration reaction, where anthranilic acid derivatives react with acyl chlorides in the presence of cyclizing agents such as cyanuric chloride and dimethylformamide . The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzoxazine derivatives in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic effects, such as enzyme inhibition and receptor antagonism.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4’-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It may also interact with receptors, such as serotonin receptors, to modulate their signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ring Size and Strain Effects
Compounds with spirocyclic frameworks containing cyclohexane rings (e.g., 4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]) generally exhibit higher synthetic yields compared to analogs with cyclopentane rings. For example:
- Cyclohexane-based spiro systems : Achieve yields >80% due to reduced ring strain .
- Cyclopentane-based spiro systems : Lower yields (e.g., ~49–67%) due to increased steric strain in smaller rings .
This trend is consistent with spiro-β-lactams and carbocyclic spirosystems, where six-membered rings improve synthetic efficiency .
Substituent Effects
The substituents on the spiro framework significantly influence reactivity and yield:
The methyl group in the target compound balances steric bulk and synthetic accessibility, whereas bulkier groups (e.g., tert-butyl) may complicate purification .
Analytical and Spectroscopic Properties
NMR and HRMS Data
- 1H NMR : Spiro compounds exhibit distinct signals for cyclohexane protons (δ 1.2–2.5 ppm) and aromatic benzoxazine protons (δ 6.5–7.5 ppm) .
- 13C NMR: Cyclohexane carbons appear at δ 20–35 ppm, while carbonyl groups (e.g., in chromanone derivatives) resonate at δ 190–200 ppm .
- HRMS : Fragmentation patterns for spiro compounds often involve cleavage at the spiro junction. For example, compound 18 () shows peaks at m/z 505 (loss of ClC₆H₄N₂CO) and m/z 489 (loss of ClC₆H₄N₂CO₂), consistent with analogous spiro systems .
Mass Spectrometry Fragmentation
The target compound’s stability under EIMS conditions likely mirrors related spiro benzoxazines, which fragment preferentially at the spiro junction rather than forming molecular ions .
Biological Activity
4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane] is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique spiro structure contributes to its diverse applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features a spiro configuration where two rings share a single atom, which influences its chemical reactivity and biological interactions. The IUPAC name for this compound is 4'-methylspiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclohexane], with a molecular formula of and a molecular weight of approximately 219.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 4'-methylspiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclohexane] |
| InChI | InChI=1S/C14H19NO/c1-11-6-8-14(9-7-11)15-13-5-3-2-4-12(13)10-16-14/h2-5,11,15H,6-10H2,1H3 |
Antimicrobial Properties
Research indicates that compounds similar to 4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane] exhibit significant antimicrobial activity. A study tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that some derivatives showed inhibition zones comparable to standard antibiotics. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. For instance, treatment with 4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane] resulted in a significant reduction in TNF-alpha and IL-6 levels. The anti-inflammatory mechanism may involve the inhibition of NF-kB signaling pathways.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In cell line studies involving human cancer cells (e.g., breast cancer MCF-7 cells), it was observed that the compound induces apoptosis through the activation of caspase pathways. Further research is needed to elucidate the specific molecular targets involved.
The biological activity of 4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane] is attributed to its ability to interact with various biological macromolecules:
Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites on target enzymes.
Receptor Modulation: It could modulate receptor activity (e.g., serotonin receptors), influencing downstream signaling pathways.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4'-methyl derivatives against clinical isolates of E. coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.
Case Study 2: Anti-inflammatory Response
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound significantly reduced inflammatory markers. This suggests potential therapeutic applications in treating inflammatory diseases.
Q & A
Q. What are the key considerations in designing a synthetic route for 4'-methyl-1,4-dihydrospiro[3,1-benzoxazine-2,1'-cyclohexane]?
Methodological Answer: Synthesis of spirobenzoxazine derivatives typically involves multi-step reactions, starting with functionalization of the cyclohexane and benzoxazine precursors. Key steps include:
- Cyclohexane Functionalization : Introduce substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) under palladium catalysis .
- Spirocyclization : Use acid-catalyzed cyclization to fuse the benzoxazine and cyclohexane moieties. Reaction conditions (temperature, pH) must be tightly controlled to avoid side products .
- Purification : Column chromatography or recrystallization is critical to isolate the spiro compound, as impurities can skew biological activity data .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and spiro-junction formation. For example, distinct shifts for the methyl group at the 4'-position and cyclohexane protons confirm the spiro architecture .
- X-ray Crystallography : Resolves conformational details (e.g., chair conformation of cyclohexane and boat conformation of benzoxazine ring) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular formula, especially for isotopic patterns of halogen substituents (if present) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between theoretical predictions and experimental results for this compound?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data to identify conformational flexibility or tautomerism .
- Dynamic NMR Studies : Probe temperature-dependent spectral changes to detect rotational barriers in the spiro structure .
- Crystallographic Validation : Cross-reference experimental X-ray data with computational models to resolve ambiguities in bond lengths/angles .
Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in anticancer research?
Methodological Answer:
- Analog Synthesis : Modify substituents on the benzoxazine (e.g., electron-withdrawing groups at the 4'-position) and cyclohexane (e.g., fluorination) to assess impact on bioactivity .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to identify potency trends .
- Molecular Docking : Simulate binding interactions with targets like topoisomerase II or tubulin using AutoDock Vina. Focus on hydrophobic pockets accommodating the cyclohexane moiety .
Q. How can conflicting bioactivity data from different studies be addressed?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Purity Verification : Re-analyze disputed batches via HPLC to rule out impurities (>95% purity required for reliable SAR) .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify statistically significant trends in activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
